Methyl 2-sulfanylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

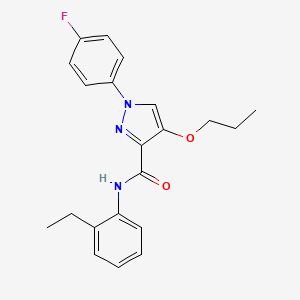

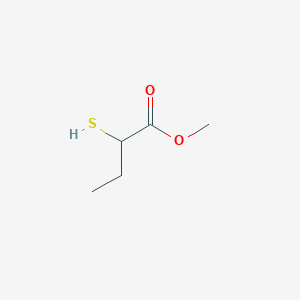

Methyl 2-sulfanylbutanoate, also known as butanoic acid, 2-mercapto-, methyl ester, is a chemical compound with the molecular formula C5H10O2S . It has a molar mass of 134.2 .

Molecular Structure Analysis

The molecular structure of Methyl 2-sulfanylbutanoate consists of 5 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The InChI key for this compound is NHGZEJHJHUHZDIScientific Research Applications

Anti-Helicobacter pylori Agents

Methyl 2-sulfanylbutanoate derivatives have shown potent activities against the gastric pathogen Helicobacter pylori. A specific compound from this group met significant in vitro microbiological criteria as an innovative anti-H. pylori agent, demonstrating low minimal inhibition concentrations against various clinically relevant H. pylori strains. This compound was notably almost inactive against a broad range of other microorganisms, highlighting its potential as a targeted treatment option (Carcanague et al., 2002).

Aroma Influences in Botrytized Wines

In the field of food chemistry, particularly concerning the aroma of botrytized sweet wines, derivatives of Methyl 2-sulfanylbutanoate, like 2-methyl-3-sulfanylbutan-1-ol, were identified and quantified. These compounds significantly contribute to the unique aroma profile of these wines, particularly after the development of Botrytis cinerea on the grapes (Sarrazin et al., 2007).

Synthesis of Deuterated Analogues for Odorant Quantification

In the study of odorants in wines and foods, deuterated analogues of Methyl 2-sulfanylbutanoate derivatives were synthesized for the quantitative determination of these compounds. These labeled analogues are pivotal in studying the presence and concentration of impactful odorants in various consumables, thereby aiding in the quality control and research of food products (Kotseridis et al., 2000).

Biocompatible Poly(2-oxazoline)s

Methyl 2-sulfanylbutanoate derivatives were used in the synthesis of biocompatible poly(2-oxazoline)s with potential applications in the biomedical field. These compounds could be hybridized with bioactive glass by electrophoretic deposition, demonstrating the versatility and potential of Methyl 2-sulfanylbutanoate in advanced material science and medical applications (Hayashi & Takasu, 2015).

Volatile Organic Constituents in Poncirus trifoliata

In the study of natural fragrance and flavor ingredients, Methyl 2-sulfanylbutanoate derivatives were identified as key volatile organic constituents in Poncirus trifoliata. These findings are crucial in understanding the chemical composition that contributes to the aromatic profile of this plant, which is closely related to Citrus, and may have implications in the flavor and fragrance industry (Starkenmann et al., 2007).

properties

IUPAC Name |

methyl 2-sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3-4(8)5(6)7-2/h4,8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGZEJHJHUHZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-sulfanylbutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2472852.png)

![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)

![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2472855.png)

![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)

![(E)-16-(2-fluorobenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2472864.png)

![4-(cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2472866.png)

![4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472870.png)